Dimethyl (2,2-dimethoxyethyl)phosphonate
Description
Properties
CAS No. |
61184-57-4 |
|---|---|
Molecular Formula |
C6H15O5P |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3 |
InChI Key |
ZBPYWQLAIDVQDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CP(=O)(OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Phosphonic Acid or Phosphonate Precursors
- Methodology : Reacting phosphonic acid derivatives with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
- Reaction Conditions :
- Use of inert atmospheres (nitrogen or argon) to prevent oxidation.
- Temperature control between 0°C and 50°C.
- Catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
| Parameter | Typical Values | Reference |
|---|---|---|
| Reagent | Methyl iodide | , |
| Solvent | Acetone or dichloromethane | |
| Yield | 85-92% | , |
| Purity | >96% |
Notes : The reaction's efficiency depends on complete conversion of phosphonic acid to ester, often requiring excess methylating agent and rigorous purification.
Phosphorylation Using Phosphorus Trichloride and Alcohols
Phosphorylation of alcohols with phosphorus trichloride (PCl₃) is a classical route to phosphonate esters, including this compound.
Reaction of Methyl Alcohol with Phosphorus Trichloride
- Process :
- Methyl alcohol is reacted with phosphorus trichloride in the presence of a base (e.g., pyridine) or under inert conditions to prevent hydrolysis.
- The reaction proceeds via nucleophilic attack on phosphorus, forming chlorophosphonates, which are then methylated.
| Parameter | Typical Values | Reference |
|---|---|---|
| Raw Materials | Methyl alcohol, phosphorus trichloride | , |
| Reaction Type | Vapor-phase or solvent-based esterification | |
| Yield | Up to 90% | |
| Reaction Temperature | 48-52°C |
Notes : The process often employs inert gas protection and controlled temperature to avoid side reactions and hydrolysis.
Vapor-Phase Esterification
- Innovation : Use of vapor-phase reactions enhances yield and purity.
- Advantages :
- Reduced solvent use.
- High recovery rates (85-92%).
- Suitable for industrial scale.
The vapor-phase method involves the simultaneous vaporization of methyl alcohol and phosphorus trichloride, reacting in a controlled environment to produce dimethyl phosphonate esters efficiently.
Hydrolysis and Transesterification Approaches
Hydrolysis of phosphorus esters or transesterification reactions involving dimethyl phosphite and suitable alkoxy compounds are alternative routes.
Transesterification of Dimethyl Phosphite
- Method :
- Reacting dimethyl phosphite with 2,2-dimethoxyethyl halides or related derivatives.
- Catalyzed by bases or acids under reflux conditions.
| Parameter | Typical Values | Reference |
|---|---|---|
| Catalysts | Sodium hydride, potassium tert-butoxide | , |
| Temperature | 50-100°C | |
| Yield | >90% |
Notes : Transesterification offers high selectivity, especially with controlled reaction times.
Industrial-Scale Synthesis: Key Innovations
Solvent-Free Continuous Steam Vapor Method
- Description : This method involves the direct reaction of phosphorus trichloride with methyl alcohol in a vapor phase, utilizing steam to facilitate esterification, as described in patent literature.
- Advantages :
- High recovery (85-92%).
- High purity (>96%).
- Suitable for mass production.
The process employs methyl alcohol and phosphorus trichloride in a vapor-phase reaction, with ammonia neutralization to obtain high-purity dimethyl phosphonate derivatives.
Reaction Control and Purification
- Temperature : Maintained between 48-52°C during esterification.
- Neutralization : Using ammonia to neutralize acidic by-products, preventing side reactions.
- Distillation : Conducted at 170-175°C to isolate pure product.
Summary of Preparation Methods
| Method | Raw Materials | Key Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Direct methylation | Phosphonic acids + methylating agents | Room temperature to 50°C, inert atmosphere | 85-92% | High purity, suitable for lab scale |
| Phosphorylation with PCl₃ | Methyl alcohol + phosphorus trichloride | 48-52°C, inert gas | Up to 90% | Industrially scalable, vapor-phase preferred |
| Vapor-phase esterification | Methyl alcohol + phosphorus trichloride | 400-700°C, no catalyst | High recovery | Suitable for large-scale production |
| Transesterification | Dimethyl phosphite + alkoxy derivatives | 50-100°C | >90% | High selectivity, adaptable |
Chemical Reactions Analysis
Dimethyl (2,2-dimethoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Dimethyl (2,2-dimethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl (2,2-dimethoxyethyl)phosphonate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Properties of Phosphonate Esters
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. Electron-Donating Groups : The dimethoxyethyl group in this compound provides electron-donating effects, stabilizing intermediates in Wittig-Horner reactions. In contrast, diazo-substituted analogs (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) exhibit enhanced electrophilicity, enabling cyclopropanation or azide couplings .
- Hydrolytic Stability : Diethyl derivatives with ethoxy groups (e.g., diethyl (2,2-diethoxyethyl)phosphonate) show greater hydrolytic sensitivity than dimethyl analogs due to steric hindrance and longer alkyl chains .
Physicochemical Properties
- Solubility : The dimethoxyethyl group enhances water solubility compared to purely aliphatic phosphonates (e.g., dimethyl octadecylphosphonate).
- Volatility : Dimethyl methyl phosphonate (b.p. 181°C) is more volatile than this compound (estimated b.p. >250°C) due to lower molecular weight and polarity .
- Thermal Stability : Aryl-substituted phosphonates (e.g., diethyl (2-ethylphenyl)phosphonate) exhibit higher thermal stability (decomposition >300°C) than aliphatic derivatives .
Biological Activity
Dimethyl (2,2-dimethoxyethyl)phosphonate is a compound of growing interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is an organophosphorus compound characterized by its phosphonate functional group. The synthesis of this compound typically involves the reaction of dimethyl phosphite with 2,2-dimethoxyethyl halides. Various synthetic routes have been explored, leading to modifications that enhance its biological efficacy.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against HIV-1 integrase. Research indicates that derivatives of this compound exhibit IC50 values ranging from 19 to 35 nM, demonstrating significant inhibition of viral replication . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antiviral activity.
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. In studies involving various phosphonate analogs, this compound demonstrated effective insecticidal activity against a range of pests. The mode of action appears to be linked to its ability to disrupt key biological processes in these organisms .
Case Studies
- HIV-1 Integrase Inhibition : A study published in 2023 reported the synthesis of new pyridine-containing HIV-1 integrase inhibitors based on this compound derivatives. These compounds showed significant antiviral activity in vitro, indicating their potential as therapeutic agents against HIV .
- Pesticidal Efficacy : Research conducted on various phosphonate derivatives revealed that this compound exhibited promising results in controlling agricultural pests. Field trials demonstrated a notable reduction in pest populations when treated with formulations containing this compound .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (nM) | Application Area |
|---|---|---|---|
| This compound | HIV-1 Integrase Inhibition | 19-35 | Antiviral |
| Other Phosphonates | Insecticidal | Varies | Agricultural Pest Control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
